molecular formula C10H11NO3 B6361095 Methyl 2-(4-formamidophenyl)acetate CAS No. 1190070-46-2

Methyl 2-(4-formamidophenyl)acetate

Cat. No. B6361095
CAS RN: 1190070-46-2
M. Wt: 193.20 g/mol
InChI Key: PMUNKRKAJIZSOT-UHFFFAOYSA-N
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Description

Methyl 2-(4-formamidophenyl)acetate, otherwise known as M2FPA, is an organic compound that has found use in a variety of scientific fields. It is a white crystalline solid and is a derivative of formamide, an amide of formic acid. M2FPA is a versatile compound that can be used as a reagent in chemical synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

M2FPA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of fluorescent dyes. It has also been used as a fluorescent probe in the study of biological systems and as a reagent in the study of enzyme kinetics.

Mechanism of Action

M2FPA is a weak acid and is hydrolyzed to form formamide in aqueous solutions. It can also be hydrolyzed to form formic acid and acetate ions in basic solutions. It is also known to form complexes with metal ions such as zinc and copper.
Biochemical and Physiological Effects
M2FPA has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that plays an important role in the nervous system. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the body, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

M2FPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is a relatively weak acid and is hydrolyzed easily in aqueous solutions. This can be a limitation when using M2FPA in laboratory experiments.

Future Directions

M2FPA has a wide range of potential applications in scientific research. It can be used as a fluorescent probe in the study of biological systems, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It can also be used in the study of enzyme kinetics and in the development of drugs that target the enzyme acetylcholinesterase. Additionally, further research is needed to explore the effects of M2FPA on other enzymes and biological systems.

properties

IUPAC Name

methyl 2-(4-formamidophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)6-8-2-4-9(5-3-8)11-7-12/h2-5,7H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNKRKAJIZSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formamidophenyl)acetate

Synthesis routes and methods I

Procedure details

Formic acid (0.35 mL, 9.1 mmol) was added to acetic anhydride (0.69 mL, 7.3 mmol) at 0° C. The mixture was warmed to 60° C. for 2 hours, then cooled to 0° C. To the anhydride mixture was added a solution of methyl 2-(4-aminophenyl)acetate (0.95 g, 5.7 mmol) in tetrahydrofuran (14 mL). The mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was neutralized with saturated aqueous sodium bicarbonate and diluted with ether. The ether layer was separated, dried over sodium sulfate, and concentrated. The residue was filtered through silica (1% methanol/dichloromethane eluent) to give methyl 2-(4-formamidophenyl)acetate (0.8 g, 4.14 mmol, 56% yield). The product was dissolved in tetrahydrofuran (14 mL) and cooled to 0° C. Borane methyl sulfide complex (0.393 mL, 4.14 mmol) was added. After 15 minutes, the mixture was warmed to room temperature for 30 minutes. The mixture was cooled to 0° C. again, and 5 mL of methanol was added. The mixture was concentrated and the residue was purified by silica chromatography (10% ethyl acetate/hexane eluent) to give methyl 2-(4-(methylamino)phenyl)acetate: 1H NMR (300 MHz, CDCl3) δ ppm 2.82 (s, 3 H), 3.51 (s, 2 H), 3.67 (s, 3 H), 6.51-6.61 (m, 2 H), 6.99-7.15 (m, 2 H): MS (ESI+) m/z 179.9 (M+H)+.
Quantity
0.35 mL
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reactant
Reaction Step One
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0.69 mL
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reactant
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anhydride
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0 (± 1) mol
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reactant
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0.95 g
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reactant
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14 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of acetic anhydride (14.3 mL, 151 mmol) and formic acid (22.8 mL, 605 mmol) was stirred at room temperature for 1 h. Methyl (4-aminophenyl)acetate (5.00 g, 30.3 mmol) was added and the resulting mixture was stirred overnight. Saturated aqueous sodium bicarbonate (10 mL) was added and the resulting mixture was extracted with DCM (2×10 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (4.31 g) as a yellow oil, which was used in the next reaction without further purification.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of acetic anhydride (14.3 mL, 151 mmol) and formic acid (22.8 mL, 605 mmol) was stirred at room temperature for 1 h. Methyl(4-aminophenyl)acetate (5.00 g, 30.3 mmol) was added and the resulting mixture was stirred overnight. Saturated aqueous sodium bicarbonate (10 mL) was added and the resulting mixture was extracted with DCM (2×10 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (4.31 g) as a yellow oil, which was used in the next reaction without further purification.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of acetic anhydride (14.3 mL, 151 mmol) and formic acid (22.8 mL, 605 mmol) was stirred at room temperature for 1 h. Methyl (4-aminophenyl)acetate (5.00 g, 30.3 mmol) was added and the resulting mixture was stirred overnight. Saturated aqueous sodium bicarbonate (10 mL) was added and the resulting mixture was extracted with DCM (2×10 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (4.31 g) as a yellow oil, which was used in the next reaction without further purification.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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